

# A Comparative Spectroscopic Guide to 2-Amino-5-methoxybenzoic Acid and Its Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-methoxybenzoic acid

Cat. No.: B122808

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a precise understanding of the structural features of pharmacologically relevant molecules is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Amino-5-methoxybenzoic acid** and its halogenated and methylated derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for the identification, characterization, and quality control of these compounds.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry analyses for **2-Amino-5-methoxybenzoic acid** and a selection of its derivatives.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm)

| Compound                               | Aromatic Protons   | -OCH <sub>3</sub> | -NH <sub>2</sub> | -COOH | Other                                      | Solvent             |
|--|--|-------------------|------------------|-------|--|---------------------|
| 2-Amino-5-methoxybenzoic acid          | 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H) | 3.60 (s, 3H)      | -                | -     | -  | DMSO-d <sub>6</sub> |
| 2-Amino-5-chlorobenzoic acid           | -  | -                 | -                | -     | -  | -                   |
| Methyl 2-amino-5-bromobenzoate         | -  | 3.8 (s, 3H)       | 5.8 (s, 2H)      | -     | Aromatic protons at $\delta$ 7.6, 7.1, 6.7 | CDCl <sub>3</sub>   |
| 2-Amino-3-methylbenzoic acid           | -  | -                 | -                | -     | -  | -                   |
| 4-Amino-5-chloro-2-methoxybenzoic acid | -  | -                 | -                | -     | -  | -                   |

Data for some compounds were not fully available in the initial search.

Table 2: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm)

| Compound                          | C=O  | Aromatic Carbons | -OCH <sub>3</sub> | Solvent             |
|-----------------------------------|--|------------------|-------------------|---------------------|
| 2-Amino-4,5-dimethoxybenzoic acid | -  | -                | -                 | -                   |
| 2-Amino-3-methoxybenzoic acid     | -  | -                | 55.5              | DMSO-d <sub>6</sub> |
| Derivatives of benzoic acid       | Varied shifts for C-1 to C-6 based on substitution patterns. <a href="#">[1]</a> |                  | -                 | -                   |

Detailed <sup>13</sup>C NMR data for a direct comparison was limited in the initial search results.

Table 3: Key FT-IR Absorption Bands (cm<sup>-1</sup>)

| Compound                               | N-H Stretching                             | C=O Stretching                           | C-O Stretching                                | Other Key Bands   |
|--|--|--|---|---|
| 2-Amino-5-bromobenzoic acid            | 3497, 3383                                 | 1675                                     | 1239, 1160                                    | 1616, 1587, 1548 (aromatic C=C)                               |
| 4-Amino-5-chloro-2-methoxybenzoic acid | Amino (-NH <sub>2</sub> ) group vibrations | Carboxylic acid (-COOH) group vibrations | Methoxy (-OCH <sub>3</sub> ) group vibrations | Chloro (-Cl) and benzene ring vibrations. <a href="#">[2]</a> |
| 2-Amino-3-methylbenzoic acid           | -  | -  | 1166, 1079 (hydroxyl group)                   | -   |

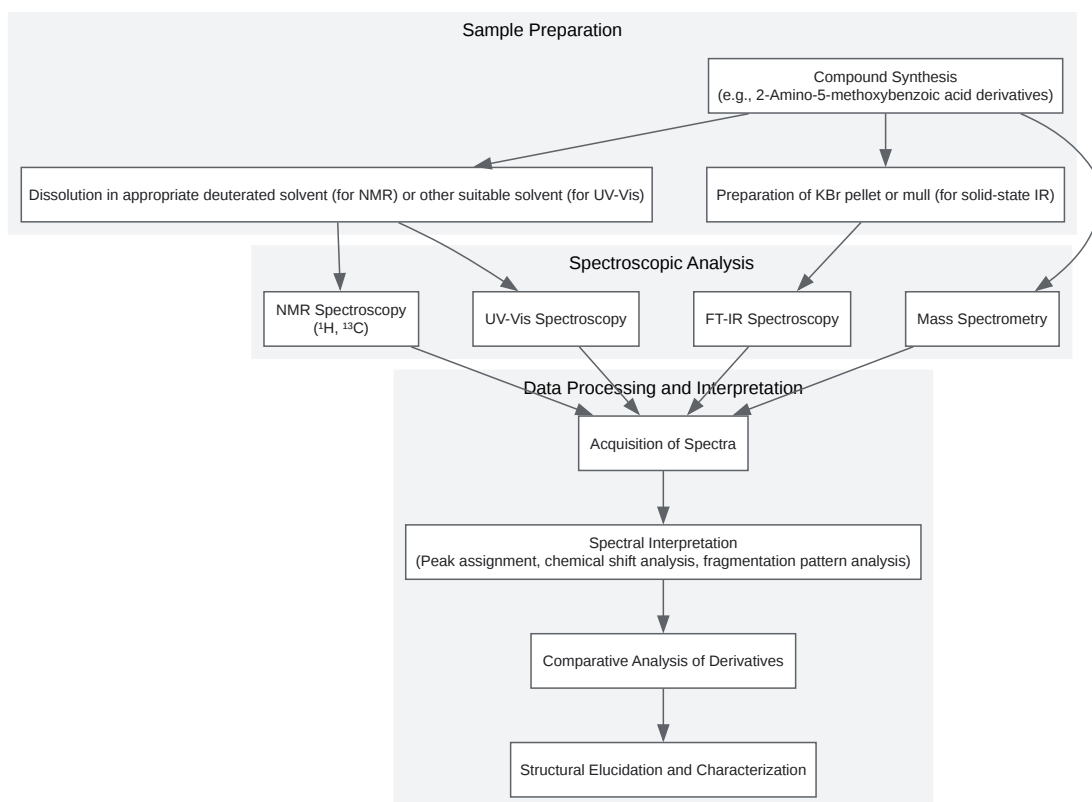
Table 4: Mass Spectrometry Data (m/z)

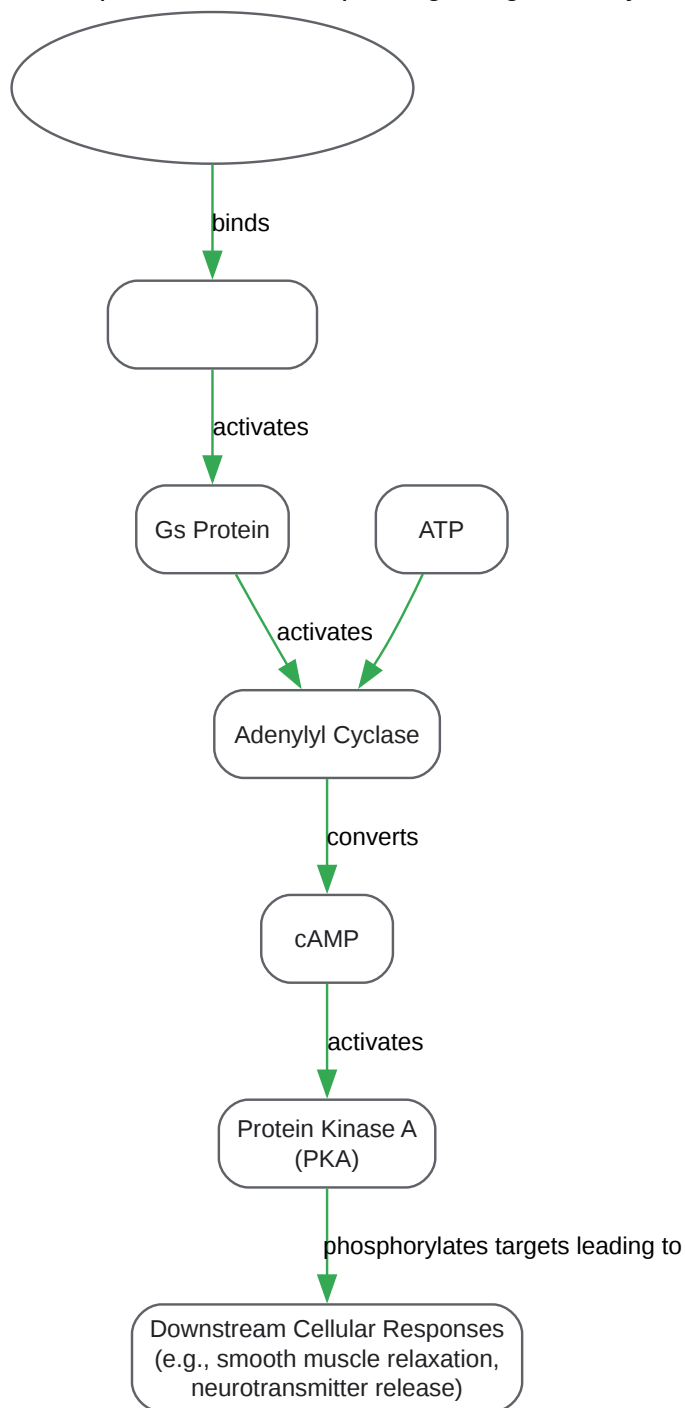
| Compound                     | Molecular Ion (M <sup>+</sup> ) | Key Fragmentation Peaks | Ionization Method             |
|------------------------------|---------------------------------|-------------------------|-------------------------------|
| 2-Amino-5-chlorobenzoic acid | 171                             | 153, 125, 107           | Electron Ionization[3]<br>[4] |
| 2-Amino-5-methylbenzoic acid | 151.1626                        | -                       | -                             |

## Mandatory Visualization

Below are diagrams illustrating a general experimental workflow for spectroscopic analysis and a relevant biological signaling pathway for a derivative.

## Experimental Workflow for Spectroscopic Analysis



Simplified 5-HT<sub>4</sub> Receptor Signaling Pathway[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]
- 3. Benzoic acid, 2-amino-5-chloro- [webbook.nist.gov]
- 4. 2-Amino-5-chlorobenzoic acid | C<sub>7</sub>H<sub>6</sub>ClNO<sub>2</sub> | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Amino-5-methoxybenzoic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122808#spectroscopic-comparison-of-2-amino-5-methoxybenzoic-acid-derivatives]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)